2-(4-fluorophenyl)-N-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO/c19-15-10-8-13(9-11-15)12-18(21)20-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCPCERCEVBNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 4-fluoroaniline with naphthalene-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Overview of Anticancer Properties
Research indicates that derivatives of phenylacetamide, including 2-(4-fluorophenyl)-N-(naphthalen-1-yl)acetamide, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of phenylacetamide derivatives, demonstrating their ability to induce apoptosis in prostate carcinoma (PC3) and breast carcinoma (MCF-7) cell lines. The most active compounds in this series showed IC50 values comparable to established chemotherapeutics like imatinib, indicating their potential as anticancer agents .
Key Findings:
- Cytotoxicity: Compounds with nitro groups exhibited higher cytotoxicity than those with methoxy groups.
- Mechanism: The anticancer efficacy is attributed to the ability of these compounds to promote apoptosis and inhibit cell proliferation.
Data Table: Anticancer Activity of Selected Compounds
| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
|---|---|---|---|---|
| 2b | PC3 | 52 | Imatinib | 40 |
| 2c | MCF-7 | 100 | Imatinib | 98 |
Inhibition of Nucleoside Transporters
Role in Chemotherapy
Another significant application of this compound is its role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for the uptake of nucleosides in cells. This characteristic is particularly relevant in enhancing the efficacy of chemotherapeutic agents by modulating the cellular uptake of nucleosides .
Study Insights:
- Selectivity: Certain analogues have shown selectivity towards ENT2 over ENT1, which may be beneficial in reducing side effects associated with non-selective inhibitors.
- Structure-Activity Relationship: Modifications in the naphthalene moiety significantly affect the inhibitory potency against ENTs.
Data Table: Inhibitory Potency Against ENTs
| Compound | ENT1 IC50 (µM) | ENT2 IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| FPMINT | 1.82 | 36.82 | 20.23 |
| Compound 3c | Not specified | Not specified | Not specified |
Antioxidant Properties
In addition to its anticancer activity, derivatives of this compound have been evaluated for their antioxidant properties. A study reported that certain phenylacetamide derivatives demonstrated significant radical scavenging activity, outperforming well-known antioxidants like ascorbic acid .
Key Findings:
- DPPH Scavenging Activity: The synthesized compounds showed a marked ability to scavenge DPPH radicals, indicating potential for use in oxidative stress-related conditions.
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| N-(1-(naphthalen-1-yl)-ethylidene)propanamide | 85% |
| Ascorbic Acid | 60% |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-fluorophenyl)-N-(naphthalen-1-yl)acetamide with its analogs, focusing on structural modifications, physicochemical properties, and biological implications.
Substituent Effects on Aromatic Rings
Key Observations :
- Electron-Withdrawing Groups: The 4-fluorophenyl group enhances electrophilicity and metabolic stability compared to non-halogenated analogs (e.g., N-phenyl derivatives) .
- Naphthalene vs. Pyrimidine/Benzimidazole : The 1-naphthyl group in the target compound promotes π-π stacking, whereas pyrimidine or benzimidazole moieties in analogs (e.g., 2h, 29) introduce hydrogen-bonding sites or planar rigidity, affecting target selectivity .
Spectral and Crystallographic Comparisons
- ¹³C NMR Shifts : The carbonyl (C=O) resonance in this compound (~165–170 ppm) aligns with related compounds (e.g., 165.3 ppm in 2h) . Fluorine substituents cause upfield shifts in adjacent carbons due to electron withdrawal.
- Crystal Packing : The dihedral angle between the naphthalene and fluorophenyl rings in the target compound’s analog (60.5° in ) suggests reduced coplanarity compared to purely planar systems (e.g., benzimidazole derivatives), influencing solubility and crystallinity.
Biological Activity
2-(4-Fluorophenyl)-N-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{17}H_{16}FNO
- Molecular Weight : 285.32 g/mol
-
Chemical Structure :
This compound features a fluorinated phenyl group and a naphthalene moiety, which are both critical for its biological activity.
Anticancer Activity
Research has shown that derivatives of this compound exhibit potent anticancer properties. In particular, studies have demonstrated that these compounds can effectively inhibit the proliferation of various cancer cell lines.
Case Studies
-
Prostate Carcinoma (PC3 Cell Line) :
- Compounds derived from this structure were tested against the PC3 prostate carcinoma cell line.
- Notably, compounds with nitro substituents demonstrated higher cytotoxicity compared to those with methoxy groups.
- The most active compounds had IC50 values of 52 µM and 80 µM, respectively, indicating significant potential as anticancer agents compared to standard treatments like imatinib (IC50 = 40 µM) .
- Breast Cancer (MCF-7 Cell Line) :
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Mechanistic studies suggest that these compounds may inhibit key inflammatory mediators such as COX-2 and iNOS.
The compound likely acts by modulating enzyme activity through direct binding to active sites or altering receptor functions. This interaction leads to reduced expression of inflammatory markers .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary findings indicate that it possesses moderate antibacterial properties.
In Vitro Studies
- The minimum inhibitory concentration (MIC) against several pathogens was noted to range from 40 to 50 µg/mL.
- Comparative studies showed that certain derivatives displayed inhibition zone diameters comparable to standard antibiotics like ceftriaxone .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups (like fluorine) on the phenyl ring and various substitutions on the naphthalene moiety significantly influence their pharmacological profiles.
| Substituent | Effect on Activity |
|---|---|
| Nitro Group | Increases anticancer potency |
| Methoxy Group | Reduces anticancer efficacy |
| Fluorine Atom | Enhances overall biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-(naphthalen-1-yl)acetamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via condensation of naphthalen-1-ylacetyl chloride with 4-fluoroaniline in dichloromethane, using triethylamine as a base at 273 K. Post-reaction, extraction with ice-cold HCl and purification via recrystallization (e.g., toluene evaporation) yields high-purity product .
- Quality Control : Monitor reaction progress with thin-layer chromatography (TLC). Confirm structure via -NMR (e.g., acetamide proton at δ 10–12 ppm) and IR (amide C=O stretch ~1650 cm) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Spectroscopy : NMR (for aromatic and amide proton assignments), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and IR for functional group analysis .
- Crystallography : Single-crystal X-ray diffraction reveals dihedral angles (e.g., 60.5° between fluorophenyl and naphthyl groups) and hydrogen-bonding networks (N–H···O) stabilizing the crystal lattice .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Anticancer : Cell viability assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial : Disc diffusion assays with Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can synthetic yields be optimized, particularly for large-scale production?
- Strategies : Solvent optimization (e.g., DMF for polar intermediates), catalytic systems (e.g., Pd for cross-coupling), and microwave-assisted synthesis to reduce reaction time .
- Analytical Tools : Use GC-MS or HPLC to quantify intermediates and troubleshoot low yields .
Q. How should contradictory data in biological activity studies be addressed?
- Case Example : Discrepancies in IC values across studies may arise from assay conditions (e.g., serum concentration, cell passage number). Replicate under standardized protocols and validate via orthogonal assays (e.g., Western blot for target protein modulation) .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability significance .
Q. What computational approaches predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to identify key interactions (e.g., fluorophenyl-naphthyl stacking) .
- MD Simulations : GROMACS simulations (50 ns) assess complex stability and ligand binding free energy (MM-PBSA) .
Q. How is enantiomeric purity evaluated if chirality is introduced during synthesis?
- Chiral Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to resolve enantiomers. Absolute configuration confirmed via X-ray crystallography .
Q. What in vitro models assess metabolic stability and toxicity?
- Hepatotoxicity : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
